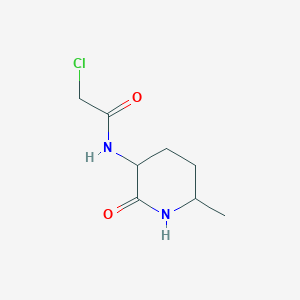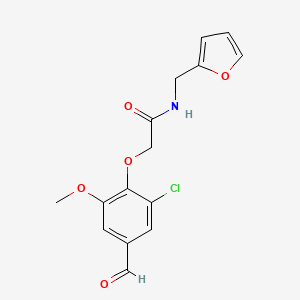
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide is an organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a complex structure with multiple functional groups, including a chloro group, a formyl group, a methoxy group, and a furan ring, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-4-formyl-6-methoxyphenol with an appropriate base (e.g., sodium hydroxide) to form the phenoxide ion, which is then reacted with chloroacetic acid to yield 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetic acid.
Amidation Reaction: The phenoxyacetic acid derivative is then subjected to an amidation reaction with furan-2-ylmethylamine under suitable conditions (e.g., using a coupling reagent like EDCI or DCC in the presence of a base such as triethylamine) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 2-(2-chloro-4-carboxy-6-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide.
Reduction: 2-(2-chloro-4-hydroxymethyl-6-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its multiple functional groups that can interact with biological targets.
Materials Science: The compound’s unique structure may be useful in the design of new materials with specific properties, such as polymers or coatings.
Chemical Research: It can serve as a building block for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, for example, it might interact with enzymes or receptors through its functional groups, leading to inhibition or activation of biological pathways. The chloro and formyl groups could form covalent bonds with nucleophilic sites on proteins, while the methoxy and furan groups might participate in hydrogen bonding or hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-chloro-4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(2-chloro-4-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide: Lacks the formyl group, potentially altering its chemical properties and applications.
2-(2-chloro-6-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide: Lacks the formyl group at the 4-position, which could influence its reactivity and interaction with biological targets.
Uniqueness
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide is unique due to the presence of all three functional groups (chloro, formyl, and methoxy) along with the furan ring. This combination of groups provides a versatile platform for chemical modifications and interactions, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5/c1-20-13-6-10(8-18)5-12(16)15(13)22-9-14(19)17-7-11-3-2-4-21-11/h2-6,8H,7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJYSVICBHMXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-([1,1'-Biphenyl]-4-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine](/img/structure/B2986986.png)
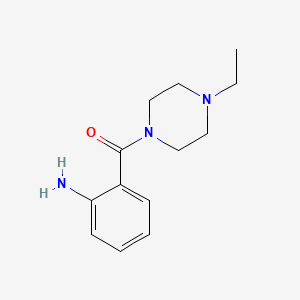
![7-hydroxy-1-methyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2986989.png)
![3-[(4-methylbenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2986993.png)
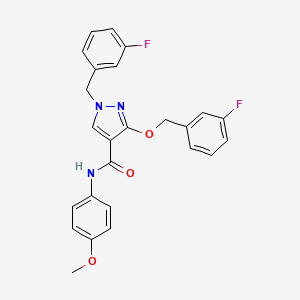
![3-{4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B2986998.png)

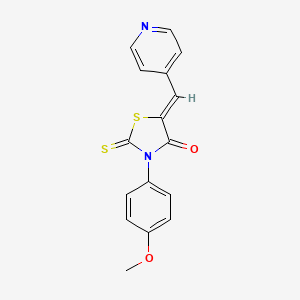
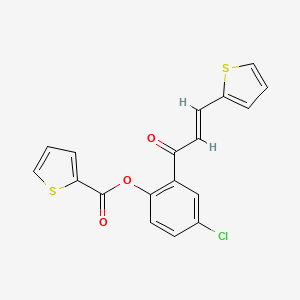
![N-(2-(dimethylamino)ethyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2987004.png)
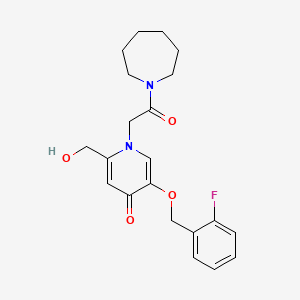
![2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2987006.png)
